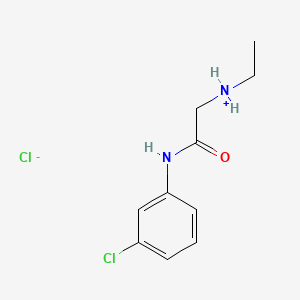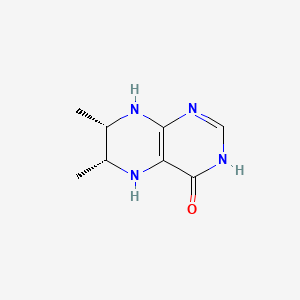![molecular formula C20H36O4Si2 B13749769 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 109971-66-6](/img/structure/B13749769.png)
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is a complex organic compound that features tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities due to their stability under various reaction conditions . The compound also contains a methoxy group and an aldehyde functional group, making it versatile for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group and aldehyde functionality are introduced through subsequent steps involving methylation and formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted benzaldehydes
Wissenschaftliche Forschungsanwendungen
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE involves its ability to act as both an aldol donor and acceptor in stereocontrolled reactions . The TBDMS groups provide stability to the molecule, allowing it to undergo various transformations without degradation. The methoxy and aldehyde groups participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxyacetaldehyde: A versatile reagent in synthetic glycobiology.
tert-Butyldimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is unique due to its combination of TBDMS protecting groups, a methoxy group, and an aldehyde functionality. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
109971-66-6 |
|---|---|
Molekularformel |
C20H36O4Si2 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-17-15(14-21)12-13-16(22-7)18(17)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |
InChI-Schlüssel |
CNZLZKIDHDTMNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1O[Si](C)(C)C(C)(C)C)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
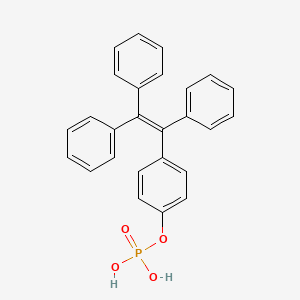
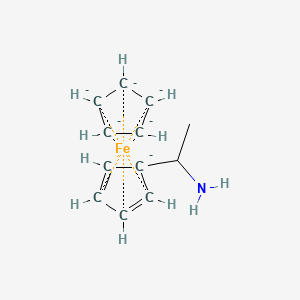

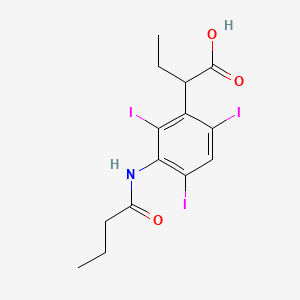
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
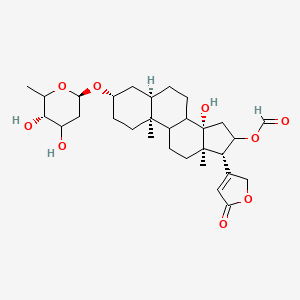
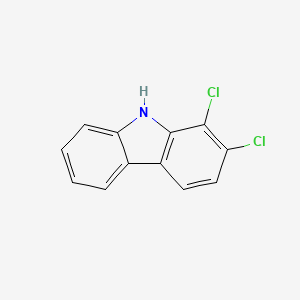
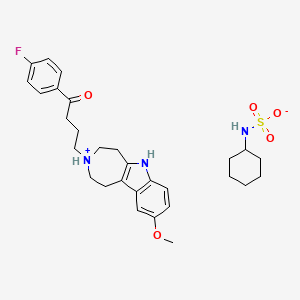
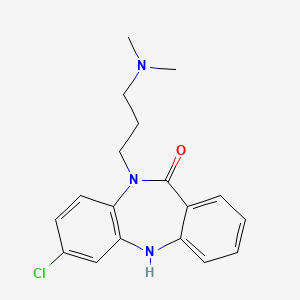
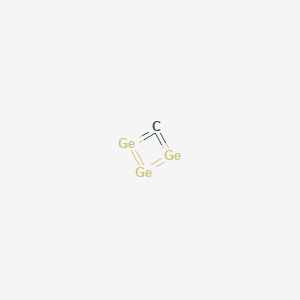
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
